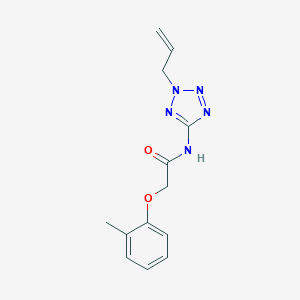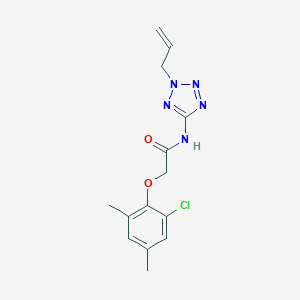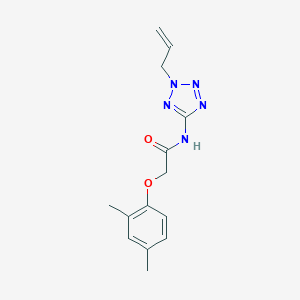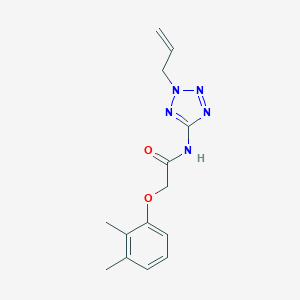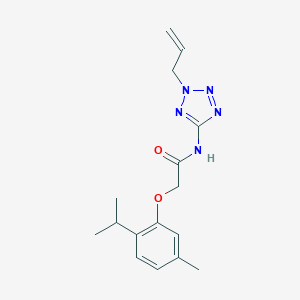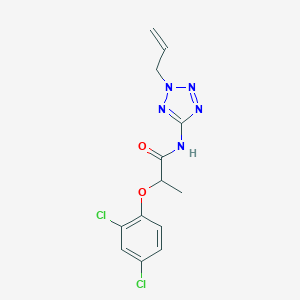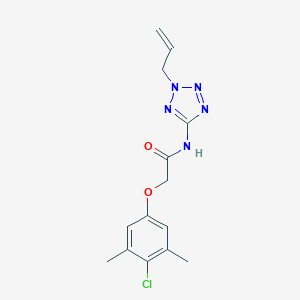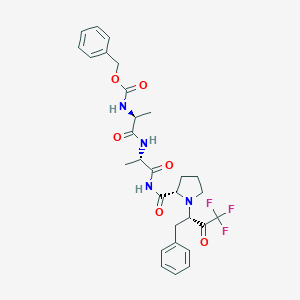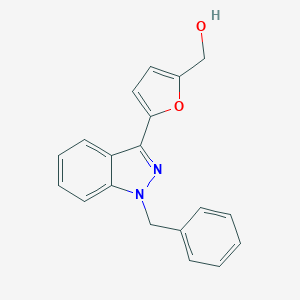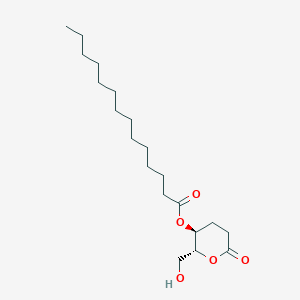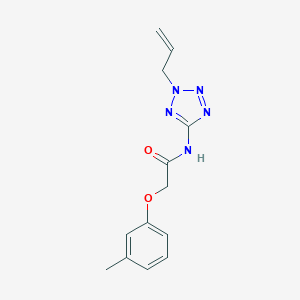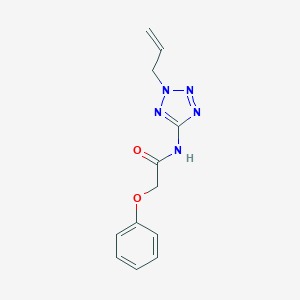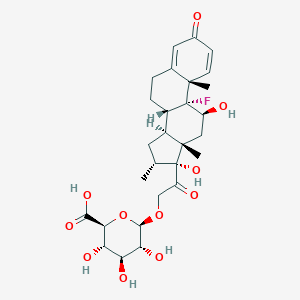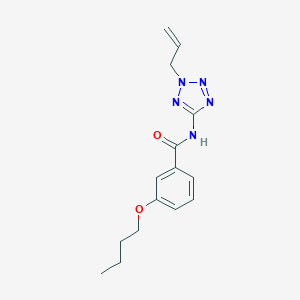
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in preclinical studies. This compound is a prodrug that selectively targets the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation and pain.
作用機序
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is a prodrug that is selectively activated in the presence of inflammation. It targets the COX-2 enzyme, which is responsible for the production of prostaglandins, which are mediators of inflammation and pain. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is designed to selectively target COX-2 while sparing COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selective targeting of COX-2 reduces inflammation and pain while minimizing gastrointestinal side effects.
生化学的および生理学的効果
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and pain in preclinical models of arthritis, colitis, and neuropathic pain. It has also been shown to reduce the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has several advantages over traditional NSAIDs in lab experiments. It is more effective in reducing pain and inflammation, while causing fewer gastrointestinal side effects. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has anti-cancer properties and has been shown to improve cognitive function in animal models of Alzheimer's disease. However, there are limitations to the use of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide in lab experiments. It is a prodrug that is selectively activated in the presence of inflammation, which may limit its effectiveness in certain experimental models. Furthermore, the cost of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide may be higher than traditional NSAIDs, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research and development of N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, the development of new prodrugs that selectively target COX-2 may lead to the discovery of more effective and safer anti-inflammatory drugs.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide is synthesized by coupling 5-allyl-2H-tetrazol-2-ylamine with 3-butoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with a reducing agent to form the final product. The synthesis method is simple and efficient, with a yield of over 70%.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation, while causing fewer gastrointestinal side effects. N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo. Furthermore, N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide has been used in animal models of Alzheimer's disease, where it has been shown to reduce inflammation and improve cognitive function.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-3-butoxybenzamide |
|---|---|
分子式 |
C15H19N5O2 |
分子量 |
301.34 g/mol |
IUPAC名 |
3-butoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C15H19N5O2/c1-3-5-10-22-13-8-6-7-12(11-13)14(21)16-15-17-19-20(18-15)9-4-2/h4,6-8,11H,2-3,5,9-10H2,1H3,(H,16,18,21) |
InChIキー |
ZMFBVZDVBKEGKC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




